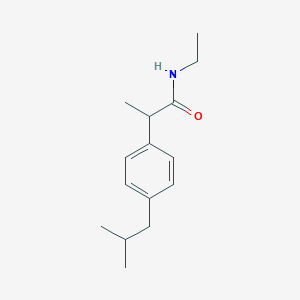![molecular formula C17H25ClN2O2 B4795358 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4795358.png)
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Vue d'ensemble
Description
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine, also known as Vardenafil, is a medication used to treat erectile dysfunction in men. The chemical compound belongs to the class of drugs called phosphodiesterase type 5 inhibitors. It works by increasing blood flow to the penis, resulting in an erection.
Mécanisme D'action
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine works by inhibiting the activity of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. By inhibiting PDE5, 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine increases the amount of cGMP, which leads to relaxation of the smooth muscle cells in the penis and increased blood flow, resulting in an erection.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine has several biochemical and physiological effects on the body. It has been shown to increase the levels of nitric oxide, a molecule that plays a key role in the relaxation of smooth muscle cells in the penis. 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine also increases the levels of cyclic adenosine monophosphate (cAMP), another molecule that is involved in the relaxation of smooth muscle cells. In addition, 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic benefits in various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, it has a well-established mechanism of action, which makes it a useful tool for investigating the role of PDE5 in various physiological and biochemical processes. However, there are also limitations to the use of 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, it is important to use appropriate controls when using 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine in experiments to ensure that any observed effects are due to the drug and not other factors.
Orientations Futures
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine. One area of interest is the potential therapeutic benefits of 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine in conditions other than erectile dysfunction and pulmonary arterial hypertension. Studies are currently underway to investigate its potential use in the treatment of heart failure, stroke, and diabetes. Another area of interest is the development of new PDE5 inhibitors with improved pharmacological properties. Finally, there is ongoing research into the mechanisms of action of 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine and other PDE5 inhibitors, which may lead to new insights into the regulation of physiological and biochemical processes.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine is widely used in scientific research to investigate its effects on various physiological and biochemical processes. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine can improve erectile function in men with erectile dysfunction. It has also been found to be effective in the treatment of pulmonary arterial hypertension. In addition, 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been shown to have potential therapeutic benefits in the treatment of other conditions, such as heart failure, stroke, and diabetes.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-19-8-10-20(11-9-19)16(21)17(3,4)22-14-6-7-15(18)13(2)12-14/h6-7,12H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIOIBGVRUPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
![(3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine](/img/structure/B4795292.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![N-(2-furylmethyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4795314.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}acetohydrazide](/img/structure/B4795322.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4795335.png)
![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![5,7-dimethyl-3-(4-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4795371.png)

![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)